1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
CAS No.: 1396748-96-1
Cat. No.: VC4197413
Molecular Formula: C23H28ClNO4
Molecular Weight: 417.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396748-96-1 |
|---|---|
| Molecular Formula | C23H28ClNO4 |
| Molecular Weight | 417.93 |
| IUPAC Name | 1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C23H28ClNO4/c1-27-21-8-5-19(13-22(21)28-2)14-23(26)25-11-9-18(10-12-25)16-29-15-17-3-6-20(24)7-4-17/h3-8,13,18H,9-12,14-16H2,1-2H3 |
| Standard InChI Key | UPVNVSNBJFMDIK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl)OC |
Introduction
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound featuring a piperidine ring linked to a 3,4-dimethoxyphenyl group through an ethanone moiety. This compound is characterized by its molecular formula, C23H28ClNO4, and a molecular weight of 417.9 g/mol . The presence of a 4-chlorobenzyl group attached to the piperidine ring via an ether linkage adds to its structural complexity and potential biological activity.
Synthesis and Preparation
The synthesis of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. These may include the formation of the piperidine ring, attachment of the 4-chlorobenzyl group, and coupling with the 3,4-dimethoxyphenyl moiety. Specific synthesis methods might involve condensation reactions or other organic transformations to form the desired compound.
Biological Activity and Potential Applications
While specific biological activities of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone are not extensively documented, compounds with similar structures often exhibit a range of biological effects. These can include interactions with neurotransmitter receptors, antioxidant properties, or potential analgesic effects, depending on the specific functional groups present .
Research and Development
Research into compounds like 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is ongoing, with a focus on understanding their structural features and biological activities. This involves both in vitro and in silico studies to assess their potential as therapeutic agents. The presence of a piperidine ring and other functional groups makes these compounds interesting candidates for drug development, particularly in areas such as neurology or infectious diseases .
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